3-(4-Chlorophenyl)-1'-[(3,4-dichlorophenyl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Overview
Description
3-(4-Chlorophenyl)-1’-[(3,4-dichlorophenyl)methyl]spiro[1,3-thiazolidine-2,3’-indole]-2’,4-dione is a complex organic compound featuring a spiro structure, which is a unique arrangement where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1’-[(3,4-dichlorophenyl)methyl]spiro[1,3-thiazolidine-2,3’-indole]-2’,4-dione typically involves multiple steps:
Formation of the Thiazolidine Ring: This step often involves the reaction of a thiol with an amine and a carbonyl compound under acidic or basic conditions to form the thiazolidine ring.
Spiro Compound Formation: The spiro linkage is usually formed through a cyclization reaction, where the thiazolidine ring is fused with an indole derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spiro compound synthesis and reactivity.
Biology
Biologically, it may be investigated for its potential as a bioactive molecule. The presence of multiple chlorine atoms and the spiro structure could impart significant biological activity, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects. The structural complexity and functional groups present make it a promising lead compound for the development of new pharmaceuticals.
Industry
Industrially, this compound could be used as an intermediate in the synthesis of more complex molecules. Its unique structure might also find applications in materials science, particularly in the development of novel polymers or advanced materials.
Mechanism of Action
The mechanism by which 3-(4-Chlorophenyl)-1’-[(3,4-dichlorophenyl)methyl]spiro[1,3-thiazolidine-2,3’-indole]-2’,4-dione exerts its effects would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The presence of chlorine atoms could enhance its binding affinity to certain molecular targets, while the spiro structure might influence its overall bioavailability and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-1’-[(3,4-dichlorophenyl)methyl]spiro[1,3-thiazolidine-2,3’-indole]-2’,4-dione
- 3-(4-Bromophenyl)-1’-[(3,4-dichlorophenyl)methyl]spiro[1,3-thiazolidine-2,3’-indole]-2’,4-dione
- 3-(4-Fluorophenyl)-1’-[(3,4-dichlorophenyl)methyl]spiro[1,3-thiazolidine-2,3’-indole]-2’,4-dione
Uniqueness
The uniqueness of 3-(4-Chlorophenyl)-1’-[(3,4-dichlorophenyl)methyl]spiro[1,3-thiazolidine-2,3’-indole]-2’,4-dione lies in its specific substitution pattern and the presence of multiple chlorine atoms, which can significantly influence its chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity due to these structural differences.
This detailed overview provides a comprehensive understanding of 3-(4-Chlorophenyl)-1’-[(3,4-dichlorophenyl)methyl]spiro[1,3-thiazolidine-2,3’-indole]-2’,4-dione, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
3-(4-chlorophenyl)-1'-[(3,4-dichlorophenyl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl3N2O2S/c24-15-6-8-16(9-7-15)28-21(29)13-31-23(28)17-3-1-2-4-20(17)27(22(23)30)12-14-5-10-18(25)19(26)11-14/h1-11H,12-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTITYVDJVDFDAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2(S1)C3=CC=CC=C3N(C2=O)CC4=CC(=C(C=C4)Cl)Cl)C5=CC=C(C=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl3N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801114496 | |
Record name | 3′-(4-Chlorophenyl)-1-[(3,4-dichlorophenyl)methyl]spiro[3H-indole-3,2′-thiazolidine]-2,4′(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801114496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477859-00-0 | |
Record name | 3′-(4-Chlorophenyl)-1-[(3,4-dichlorophenyl)methyl]spiro[3H-indole-3,2′-thiazolidine]-2,4′(1H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477859-00-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3′-(4-Chlorophenyl)-1-[(3,4-dichlorophenyl)methyl]spiro[3H-indole-3,2′-thiazolidine]-2,4′(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801114496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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